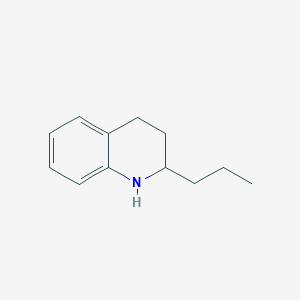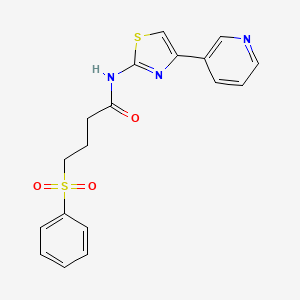
4-(phenylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(phenylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PBTB and has been synthesized using different methods. In
Wissenschaftliche Forschungsanwendungen
Optoelectronic Applications
Functionalized quinazolines and pyrimidines, which are structurally related to the specified compound, play a crucial role in optoelectronic materials. These compounds, including quinazoline or pyrimidine rings, are essential for creating novel materials for organic light-emitting diodes (OLEDs), photovoltaic devices, and nonlinear optical materials. Their incorporation into π-extended conjugated systems enhances electroluminescent properties, making them valuable for fabricating white OLEDs and red phosphorescent OLEDs. Additionally, pyrimidine derivatives are investigated for their potential as photosensitizers in dye-sensitized solar cells and thermally activated delayed fluorescence emitters (Lipunova et al., 2018).
Pharmacological and Biological Significance
Recent studies highlight the synthesis of phenothiazines, which share functional groups with the compound , demonstrating promising biological activities. These derivatives exhibit antibacterial, anticancer, anti-inflammatory, and antiviral properties. Their mechanisms of action involve interactions with biological systems through pharmacophoric substituents, intercalation in DNA, and penetration through biological membranes, suggesting potential as new pharmacophores for drug development (Pluta et al., 2011).
Enzyme Inhibition
The study of chemical inhibitors of cytochrome P450 isoforms, which are crucial for drug metabolism, underscores the importance of selective inhibition for understanding drug-drug interactions. Compounds structurally similar to "4-(phenylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide" might serve as selective inhibitors, aiding in the phenotyping of various CYP isoforms and potentially reducing adverse drug interactions (Khojasteh et al., 2011).
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-17(9-5-11-26(23,24)15-7-2-1-3-8-15)21-18-20-16(13-25-18)14-6-4-10-19-12-14/h1-4,6-8,10,12-13H,5,9,11H2,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICAQRCROMPQID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(phenylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B2365448.png)
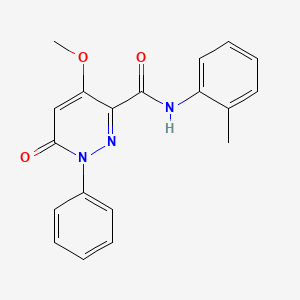
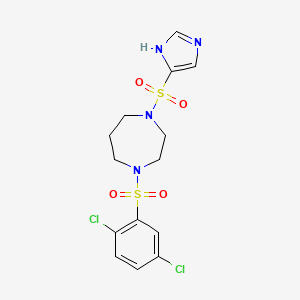
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2365451.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide](/img/structure/B2365452.png)
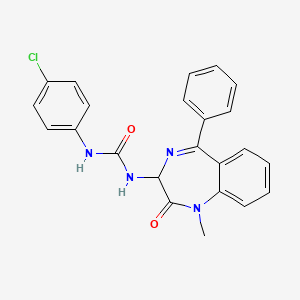
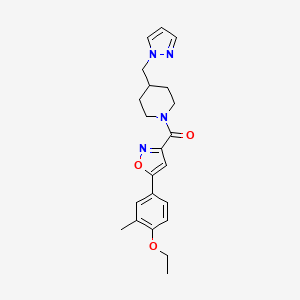
![2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2365463.png)
![5-[(2,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2365464.png)
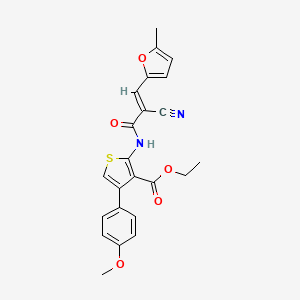
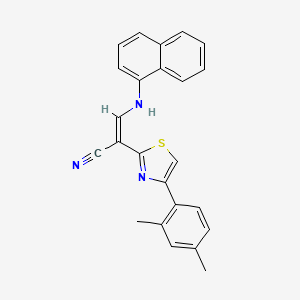
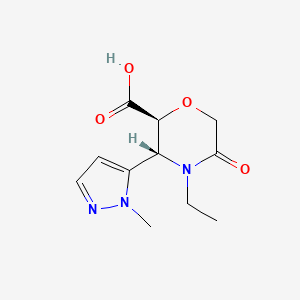
![(E)-({3-[(2,4-dichlorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium](/img/structure/B2365468.png)
